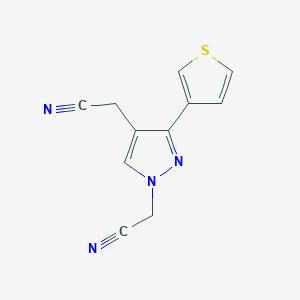![molecular formula C9H7F3N2O B13426323 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the pyridine family, which is known for its diverse biological activities and applications. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the pyridine structure enhances its lipophilicity, bioavailability, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be achieved under mild conditions . Another method involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent, followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve metal-catalyzed cross-coupling reactions or transition-metal-free strategies. These methods are designed to be efficient and scalable, allowing for the large-scale production of difluoromethylated pyridines .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a bioisostere of pyridine-N-oxide, enhancing the activity of certain quorum sensing inhibitors . The compound’s ability to form hydrogen bonds and interact with enzymes through its difluoromethyl group plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: This compound is similar in structure and is used as a bioisostere for pyridine-N-oxide.
N-Difluoromethylated Pyridines: These compounds share the difluoromethyl group and are used in various chemical and biological applications.
Uniqueness
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of difluoromethyl, fluoro, and methoxy groups enhances its stability, lipophilicity, and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7F3N2O/c1-15-9-5(10)2-4-3-6(7(11)12)13-8(4)14-9/h2-3,7H,1H3,(H,13,14) |
InChI Key |
NKFNFTIJZYWXEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(NC2=N1)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


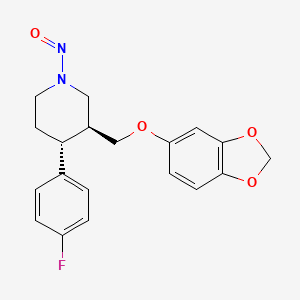
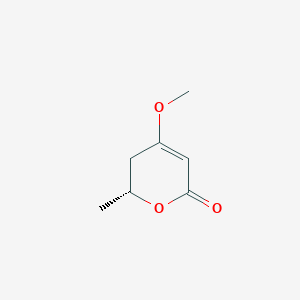
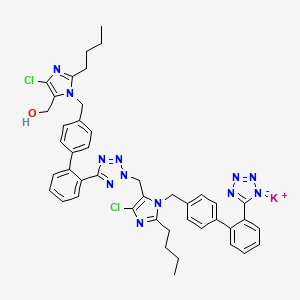
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)
![1-Methoxy-2-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13426261.png)
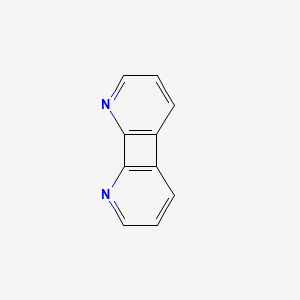
![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)
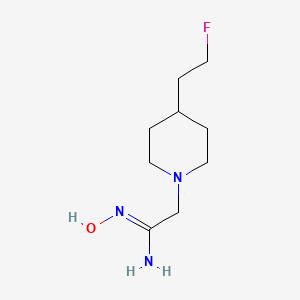
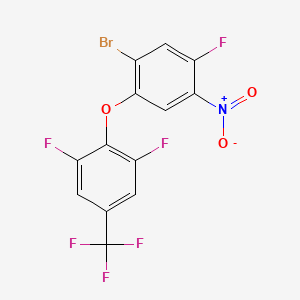
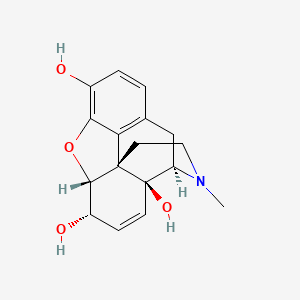
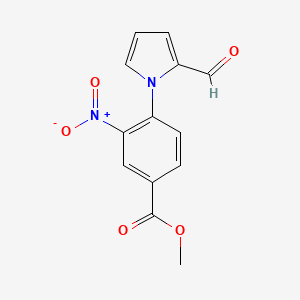
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(2R,3R,4S,5S,6S)-2-(2,4-dibromophenoxy)-6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13426308.png)
